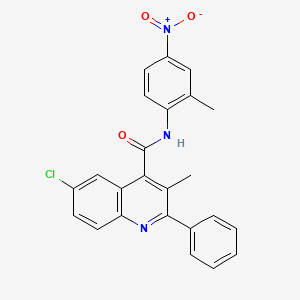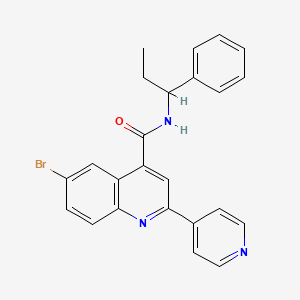![molecular formula C17H18N6O2 B4161605 5-(1,3-benzodioxol-5-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B4161605.png)
5-(1,3-benzodioxol-5-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine
概要
説明
5-(1,3-benzodioxol-5-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine is a complex organic compound that features a unique combination of benzodioxole, pyrazole, and triazine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzodioxol-5-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole ring, followed by the introduction of the pyrazole and triazine groups through a series of condensation and substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining stringent quality control.
化学反応の分析
Types of Reactions
5-(1,3-benzodioxol-5-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, 5-(1,3-benzodioxol-5-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding. Studies may focus on understanding its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound is of interest for its potential therapeutic properties. Researchers may explore its use as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-(1,3-benzodioxol-5-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-propanol: A compound with a similar benzodioxole moiety but different functional groups.
1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one: Another compound featuring the benzodioxole ring, used in different applications.
3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: A related compound with a carboxylic acid group.
Uniqueness
What sets 5-(1,3-benzodioxol-5-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine apart is its combination of benzodioxole, pyrazole, and triazine groups, which confer unique chemical and biological properties. This distinct structure allows for a wide range of applications and makes it a valuable compound for research and industrial purposes.
特性
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-11-7-12(2)23(22-11)6-5-18-17-20-14(9-19-21-17)13-3-4-15-16(8-13)25-10-24-15/h3-4,7-9H,5-6,10H2,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYTVRHORIEIIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC2=NC(=CN=N2)C3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-fluorophenyl)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide;hydrochloride](/img/structure/B4161552.png)

![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4161566.png)

![2-(4-methoxyphenyl)-3,6-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B4161582.png)
![2-(1,3-benzodioxol-5-yl)-6-methyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-quinolinecarboxamide](/img/structure/B4161590.png)


![6-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4161610.png)
![6-chloro-2-(4-ethoxyphenyl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4161617.png)

![6-bromo-N-[2-(methylthio)phenyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4161627.png)

